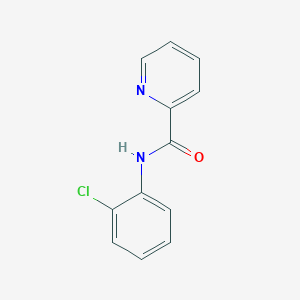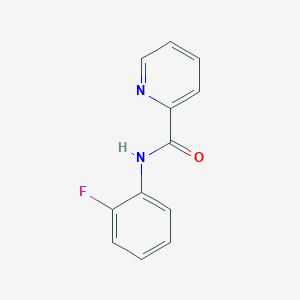![molecular formula C20H16N2O4 B7646163 [4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of [4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate is not fully understood. However, several studies have suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in the development and progression of various diseases. For example, it has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression and have been implicated in cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate the immune system. However, more research is needed to fully understand the effects of this compound on different biological systems and its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in various biological systems. However, there are also some limitations to its use in lab experiments. For example, it may have low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on [4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate. One area of interest is its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties. Another area of interest is its potential as a building block for the synthesis of novel materials with unique properties. Finally, more research is needed to fully understand the effects of this compound on different biological systems and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of [4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate involves the reaction of 4-(Chloromethyl)phenyl pyridine-3-carboxylate with sodium pyridine-3-carboxylate in the presence of a palladium catalyst. The reaction yields the desired compound in good yield and purity. This method has been reported in several scientific articles and is considered a reliable and efficient way to synthesize this compound.
Applications De Recherche Scientifique
[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate has been extensively studied for its potential applications in various fields. In pharmaceutical research, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In agrochemical research, it has been studied as a potential herbicide and fungicide. In materials science, it has been investigated as a potential building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
[4-(pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(17-3-1-9-21-11-17)25-13-15-5-7-16(8-6-15)14-26-20(24)18-4-2-10-22-12-18/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMMZLCXSLXMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)COC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)

![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)


![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)
![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)


![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)

![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)